molecular formula C9H5BrClN B1625804 4-Bromo-2-chloroquinoline CAS No. 83674-64-0

4-Bromo-2-chloroquinoline

Cat. No. B1625804
CAS RN: 83674-64-0
M. Wt: 242.5 g/mol
InChI Key: QGLVHVGCUXYOAN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloroquinoline is a type of quinoline, a nitrogen-containing bicyclic compound . It has a molecular formula of C9H5BrClN . Quinolines are widely found throughout nature in various forms and have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloroquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 242.50 Da .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-2-chloroquinoline is used as a starting material in the synthesis of various quinoline derivatives. Its synthesis involves a condensation and cyclization process, demonstrating its versatility in organic synthesis (Wlodarczyk et al., 2011).
  • It serves as a key intermediate in the creation of complex heterocyclic systems, illustrating its significance in the development of new organic compounds (Hamama et al., 2018).

Biological Applications

  • Research into chloroquine-containing compounds, which include derivatives of 4-bromo-2-chloroquinoline, highlights their potential in treating various diseases beyond their traditional use as antimalarials. This includes applications in cancer therapy and infectious diseases (Njaria et al., 2015).
  • 4-Bromo-2-chloroquinoline derivatives have been investigated for their antimicrobial and antiparasitic properties, showing effectiveness against tuberculosis and Leishmania (Carmo et al., 2011).

Advanced Chemical Transformations

  • The compound is used in nucleophilic substitution reactions under microwave irradiation, demonstrating its role in facilitating efficient chemical transformations (Cherng, 2002).
  • Its derivatives are involved in the synthesis of 4-aminoquinoline analogues, which are important in the development of new antileishmanial and antitubercular agents, reflecting its importance in medicinal chemistry (Vandekerckhove et al., 2014).

Crystallographic and DFT Studies

  • Crystal structure analysis and density functional theory (DFT) studies of 4-bromo-2-chloroquinoline derivatives provide insights into their molecular configurations, vital for understanding their chemical and biological properties (Zhou et al., 2022).

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

4-bromo-2-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVHVGCUXYOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509153
Record name 4-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloroquinoline

CAS RN

83674-64-0
Record name 4-Bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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